

An In-depth Technical Guide to 1,2,3,5-Tetramethylbenzene-d14

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Compound of Interest

Compound Name: 1,2,3,5-Tetramethylbenzene-d14

Cat. No.: B12316115

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This technical guide provides a comprehensive overview of the properties of **1,2,3,5-Tetramethylbenzene-d14**, a deuterated form of isodurene. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical and physical characteristics, applications, and safety protocols.

Introduction

1,2,3,5-Tetramethylbenzene-d14 is the deuterium-labeled version of 1,2,3,5-Tetramethylbenzene (also known as isodurene).^[1] Deuterated compounds are valuable in various scientific applications, particularly as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] The incorporation of heavy isotopes like deuterium can also influence the pharmacokinetic and metabolic profiles of drug molecules, making them useful as tracers in drug development processes.^[1]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of both **1,2,3,5-Tetramethylbenzene-d14** and its non-deuterated analog, 1,2,3,5-Tetramethylbenzene.

Table 1: General Properties

| Property | 1,2,3,5-Tetramethylbenzene-d14 | 1,2,3,5-Tetramethylbenzene |
|------------------|--|--|
| Chemical Formula | C ₁₀ D ₁₄ | C ₁₀ H ₁₄ [2] [3] [4] [5] |
| Molecular Weight | 148.30 g/mol [6] | 134.22 g/mol [2] [3] [4] [5] |
| CAS Number | 1219795-11-5 [1] [6] | 527-53-7 [3] [4] [5] |
| Synonyms | Isodurene-d14 | Isodurene [4] [5] |
| Appearance | Solid | Pale yellow to white liquid with a camphor-like odor [2] [7] [8] |

Table 2: Physical Constants

| Property | 1,2,3,5-Tetramethylbenzene-d14 | 1,2,3,5-Tetramethylbenzene |
|-----------------|--------------------------------|--|
| Melting Point | 76-80 °C | -23.7 °C [5] |
| Boiling Point | Not available | 198 °C [5] |
| Density | 0.924 g/mL | 0.891 g/cm ³ at 20 °C [2] [5] |
| Flash Point | 74 °C (closed cup) | 63.3 °C [5] |
| Vapor Pressure | Not available | 0.498 mmHg at 25 °C [7] [9] |
| Solubility | Soluble in organic solvents | Nearly insoluble in water, soluble in organic solvents [2] [5] [8] |
| Isotopic Purity | 98 atom % D | Not applicable |

Spectroscopic Information

Spectroscopic data is crucial for the identification and quantification of **1,2,3,5-Tetramethylbenzene-d14**. While detailed spectra are best obtained from suppliers' certificates of analysis, general information is available.

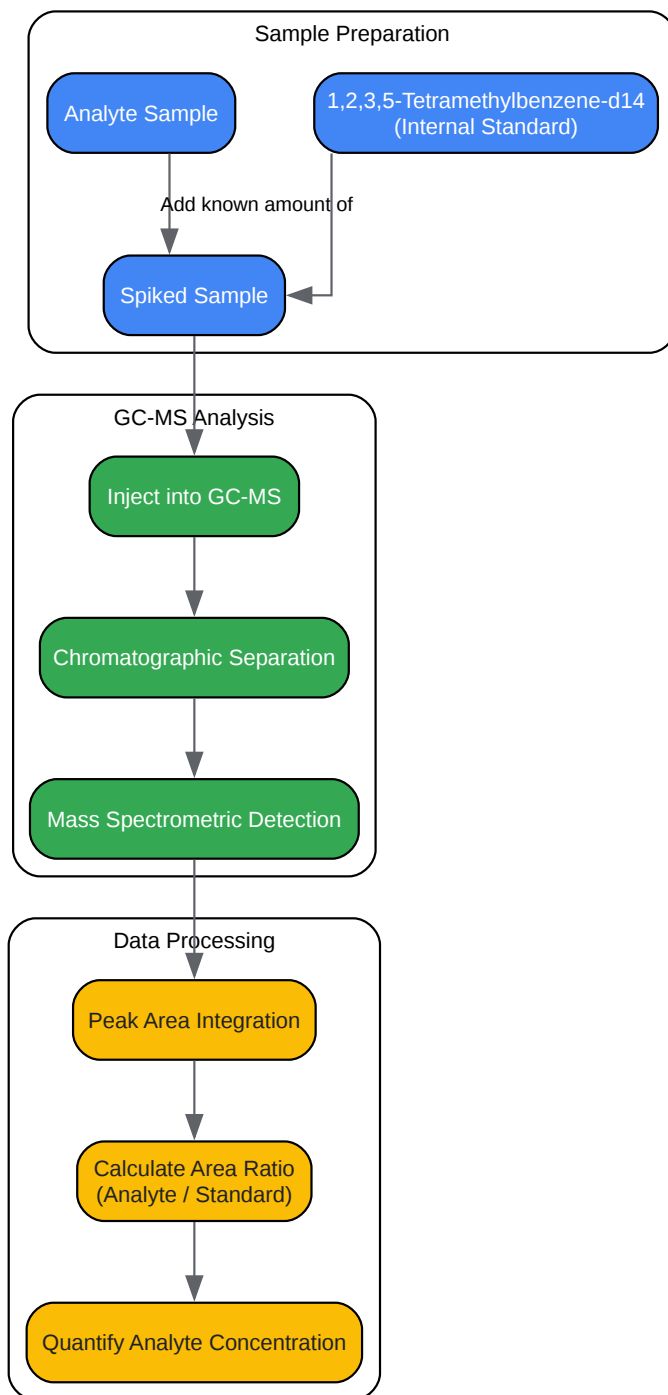
- **Mass Spectrometry:** A key feature is the mass shift of M+14 compared to the unlabeled compound. The NIST WebBook provides the mass spectrum for the non-deuterated form, which can be used as a reference.[\[10\]](#)
- **NMR Spectroscopy:** Both ^1H and ^{13}C NMR are fundamental for structural confirmation. Due to deuteration, the ^1H NMR spectrum of **1,2,3,5-Tetramethylbenzene-d₁₄** will show significantly reduced or absent proton signals corresponding to the deuterated positions. Reference spectra for the non-deuterated compound are available.[\[11\]](#)[\[12\]](#)
- **Infrared (IR) Spectroscopy:** The IR spectrum of the deuterated compound will exhibit C-D stretching and bending vibrations at lower frequencies compared to the C-H vibrations in the unlabeled compound. The NIST Chemistry WebBook has reference IR spectra for 1,2,3,5-tetramethylbenzene.[\[13\]](#)[\[14\]](#)

Experimental Protocols and Applications

While specific, detailed experimental protocols for the synthesis of **1,2,3,5-Tetramethylbenzene-d₁₄** are not publicly available, general synthetic routes for tetramethylbenzenes involve the methylation of toluene, xylenes, or trimethylbenzenes.[\[5\]](#) One documented preparation of isodurene involves the Grignard reaction of mesityl bromide followed by alkylation with dimethyl sulfate.[\[5\]](#)

The primary application of **1,2,3,5-Tetramethylbenzene-d₁₄** is as an internal standard in analytical chemistry.[\[1\]](#) Below is a generalized workflow for its use in a GC-MS analysis.

Workflow for GC-MS Analysis with an Internal Standard

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GC-MS analysis workflow using an internal standard.

Safety and Handling

Proper safety precautions are essential when handling **1,2,3,5-Tetramethylbenzene-d14** and its non-deuterated form.

Table 3: Hazard Information

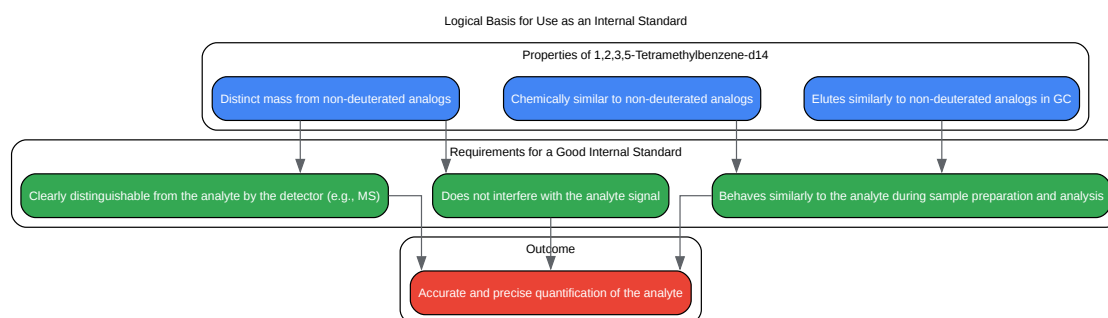
| Hazard Type | Information |
|--------------------------|---|
| GHS Pictograms | GHS02 (Flammable) |
| Signal Word | Danger |
| Hazard Statements | H228 (Flammable solid) |
| Precautionary Statements | P210 (Keep away from heat/sparks/open flames/hot surfaces. No smoking) |
| General Hazards | May cause skin, eye, and respiratory tract irritation. [2] [7] [8] Slightly toxic by ingestion. [2] [8] |

Handling and Storage:

- Handling: Use in a well-ventilated area.[\[15\]](#) Avoid contact with skin, eyes, and clothing.[\[15\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[\[15\]](#)[\[16\]](#)
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[\[17\]](#) Store away from heat, sparks, and open flames.[\[17\]](#)
- Spills: In case of a spill, absorb with an inert material and place it in a suitable container for disposal.[\[15\]](#) Ensure adequate ventilation and remove all sources of ignition.[\[15\]](#)

Logical Relationships in Application

The utility of **1,2,3,5-Tetramethylbenzene-d14** as an internal standard is based on a clear logical relationship between its properties and the requirements of quantitative analysis.



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Logical relationship for internal standard suitability.

Conclusion

1,2,3,5-Tetramethylbenzene-d14 is a valuable tool for researchers, particularly in the field of analytical chemistry. Its well-defined physical and chemical properties, coupled with its isotopic labeling, make it an excellent internal standard for ensuring the accuracy and reliability of quantitative analyses. Adherence to proper safety and handling procedures is paramount to ensure its safe and effective use in a laboratory setting.

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